2,4,4',6-Tetrachlorobiphenyl

Übersicht

Beschreibung

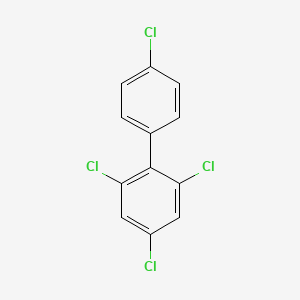

2,4,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two benzene rings with chlorine atoms attached. This compound is specifically characterized by having four chlorine atoms at the 2, 4, 4’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties but were later banned due to their environmental persistence and toxic effects .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique employed for detecting and quantifying 2,4,4',6-tetrachlorobiphenyl in various matrices such as soil, water, and biological samples. The method allows for high sensitivity and specificity in identifying PCB congeners. Studies have shown that GC-MS can effectively analyze complex mixtures of PCBs, providing detailed profiles of contamination levels in environmental samples .

Environmental Monitoring

this compound is often included in environmental monitoring programs to assess the presence and concentration of PCBs in ecosystems. Monitoring data helps in evaluating the effectiveness of remediation efforts and understanding the distribution patterns of PCBs across different environments .

Toxicological Research

Neurotoxicity Studies

Research has indicated that higher chlorinated PCBs, including this compound, are associated with neurotoxic effects. Experimental studies on laboratory animals have demonstrated that exposure to this compound can lead to significant neurodevelopmental alterations. For instance, a study involving mice showed increased tissue levels of PCB 75 after oral exposure, implicating it in potential neurotoxic outcomes .

Bioaccumulation Studies

The bioaccumulation potential of this compound has been a focus of research due to its implications for food chain dynamics. Sediment samples from contaminated sites have been analyzed to understand how this compound accumulates in aquatic organisms and affects higher trophic levels . Such studies are crucial for assessing ecological risks associated with PCB contamination.

Regulatory and Safety Considerations

Due to its classification as a persistent organic pollutant (POP), this compound is subject to strict regulatory controls under various international agreements aimed at reducing the release of harmful substances into the environment. Safety data sheets emphasize the need for proper handling procedures to mitigate exposure risks during laboratory analyses .

Case Studies

Wirkmechanismus

Target of Action

2,4,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes by altering gene transcription . This can lead to changes in the expression of enzymes involved in drug metabolism, such as those in the cytochrome P450 family .

Pharmacokinetics

Like other pcbs, it is known to be persistent in the environment and bioaccumulative, suggesting that it may have a long half-life in the body . Its bioavailability would be influenced by these properties, as well as factors such as the route of exposure and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of 2,4,4’,6-Tetrachlorobiphenyl’s action are diverse, given its ability to disrupt gene transcription and alter enzyme expression . These changes can lead to a variety of potential health effects, although the specifics can vary depending on factors such as the level and duration of exposure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists degradation through photolytic, biological, or chemical processes . This means it can remain in the environment for extended periods, during which it can enter the food chain and bioaccumulate in animal tissue . These environmental characteristics can influence the compound’s bioavailability and potential for exposure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 2,4,4’,6-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

2,4,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:

2,2’,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, leading to different chemical and biological properties.

2,3,4,4’,5-Pentachlorobiphenyl: Contains five chlorine atoms, resulting in higher toxicity and persistence.

3,3’,4,4’-Tetrachlorobiphenyl: Known for its dioxin-like toxicity due to its coplanar structure

The uniqueness of 2,4,4’,6-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Biologische Aktivität

2,4,4',6-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which comprises 209 different congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential toxicity have raised significant health concerns. This article reviews the biological activity of 2,4,4',6-TCB, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2,4,4',6-TCB has the chemical formula and is characterized by four chlorine atoms attached to the biphenyl structure. The presence of multiple chlorine atoms alters its physical and chemical properties, contributing to its biological activity.

Target Receptors :

The primary biological target for 2,4,4',6-TCB is the aryl hydrocarbon receptor (AhR) . Activation of this receptor leads to a cascade of biochemical responses that can disrupt normal cellular functions.

Biochemical Pathways :

- Enzyme Induction : 2,4,4',6-TCB has been shown to induce cytochrome P450 enzymes, particularly those involved in the metabolism of xenobiotics. This induction can lead to increased bioactivation of other toxic compounds and contribute to oxidative stress.

- Inflammatory Response : Studies indicate that exposure to 2,4,4',6-TCB can enhance the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Elevated COX-2 levels have been linked to various inflammatory diseases and cancer .

Reproductive Toxicity

Research has demonstrated that higher chlorinated PCBs, including 2,4,4',6-TCB, exhibit significant reproductive toxicity. In animal studies:

- Mink Studies : Higher chlorinated PCB mixtures were found to be more toxic than lower chlorinated variants. The reproductive success in mink was adversely affected by exposure to these compounds .

- Teratogenic Effects : In rodent models, exposure during gestation resulted in various fetal anomalies including cleft palates and kidney defects .

Neurobehavioral Effects

Studies on neurobehavioral outcomes following PCB exposure have shown:

- Cognitive Impairment : Animal studies indicate that perinatal exposure to PCBs can lead to deficits in learning and memory tasks. For instance, pups exposed to high doses exhibited poorer performance on behavioral tests compared to controls .

Case Studies

- Mouse Model Study : A study involving pregnant mice exposed to varying doses of 2,4,4',6-TCB reported significant increases in fetal malformations at higher doses. The incidence of cleft palates was notably higher compared to control groups .

- HL-60 Cell Line Study : Research demonstrated that 2,4,4',6-TCB alters granulocyte function in HL-60 cells by enhancing degranulation processes and increasing arachidonic acid release . This suggests a potential mechanism by which TCB may influence immune responses.

Data Summary

The following table summarizes key findings regarding the biological activity of 2,4,4',6-TCB:

Eigenschaften

IUPAC Name |

1,3,5-trichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZBHKDGHISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074133 | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-12-2 | |

| Record name | PCB 75 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VM605Y7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.